3-O-beta-D-Glucopyranosyl Alternariol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-beta-D-Glucopyranosyl Alternariol is a glucosylated derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are known for their biological activities, including antifungal and anticancer properties . The glucosylation of alternariol enhances its solubility and stability, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol can be achieved through chemo-enzymatic methods. One approach involves the use of glycosidases, which catalyze the transfer of glucose to alternariol . This method is efficient and allows for the selective glucosylation of alternariol at the 3-O position . The reaction conditions typically involve the use of a suitable buffer, such as Tris-HCl, at an optimal pH and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. Enzymes such as sucrose phosphorylase have been employed for the large-scale production of glucosylated compounds . These processes are advantageous due to their specificity, mild reaction conditions, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deglucosylated alternariol.
Substitution: The glucosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of glucosylated ketones or aldehydes.
Reduction: Formation of deglucosylated alternariol.
Substitution: Formation of substituted glucosyl derivatives.
Scientific Research Applications
3-O-beta-D-Glucopyranosyl Alternariol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol involves several pathways:
Comparison with Similar Compounds
Similar Compounds
Alternariol: The parent compound, known for its genotoxic and mutagenic properties.
Alternariol Monomethyl Ether: A derivative with similar biological activities but different solubility and stability profiles.
Alternariol-3-sulfate: Another derivative with enhanced solubility and different biological activities.
Uniqueness
3-O-beta-D-Glucopyranosyl Alternariol is unique due to its enhanced solubility and stability compared to its parent compound, alternariol . The glucosylation also imparts additional biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20O10 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
7,9-dihydroxy-1-methyl-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-9(28-20-18(26)17(25)16(24)13(6-21)30-20)5-12-14(7)10-3-8(22)4-11(23)15(10)19(27)29-12/h2-5,13,16-18,20-26H,6H2,1H3/t13?,16-,17-,18-,20+/m0/s1 |
InChI Key |
DOYQZZWFQGCFNI-ZHCAXBBDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.